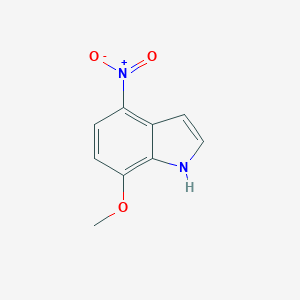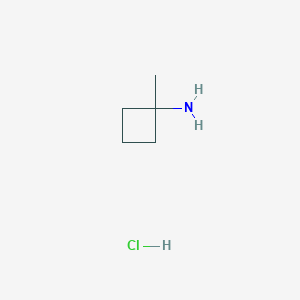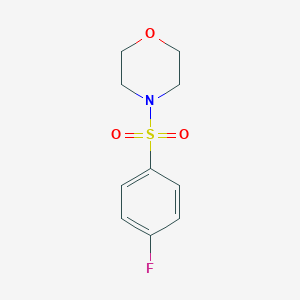
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene
説明
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 123572-62-3 . It has a molecular weight of 225.1 and its IUPAC name is 4-fluoro-2-nitro-1-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a freezer to maintain its stability .科学的研究の応用
Organic Synthesis
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene: is a valuable compound in organic synthesis. It serves as a precursor for various organic transformations due to its reactive nitro group and the presence of a trifluoromethoxy moiety. This compound can undergo reduction reactions to form aniline derivatives, which are key intermediates in the synthesis of more complex molecules .
Pharmaceuticals
In the pharmaceutical industry, this compound finds use as an intermediate in the synthesis of drug molecules. The trifluoromethoxy group is particularly interesting as it can enhance the metabolic stability and bioavailability of pharmaceuticals. It’s involved in the synthesis of molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents .
Agrochemicals
The presence of both nitro and trifluoromethoxy groups makes 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene a useful intermediate in the development of agrochemicals. It can be used to synthesize compounds with herbicidal or pesticidal properties, contributing to the protection of crops from pests and diseases .
Dyestuff Industry
This chemical serves as a building block in the production of dyes and pigments. Its ability to undergo various chemical reactions allows for the creation of a wide range of colorants used in textiles, inks, and coatings. The fluorinated groups can impart unique properties to the dyes, such as improved lightfastness .
Material Science
In material science, 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene is used to modify the surface properties of materials. It can be incorporated into polymers to enhance their thermal stability, chemical resistance, and mechanical properties. This makes it valuable for the development of advanced materials for aerospace, automotive, and electronics applications .
Chemical Synthesis
As a versatile reagent, it is employed in the synthesis of various chemical compounds. Its reactivity allows for the introduction of fluorinated groups into molecules, which is highly desirable in the development of specialty chemicals that require unique reactivity or stability under harsh conditions .
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and rinsing cautiously with water for several minutes in case of eye contact .
特性
IUPAC Name |
4-fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGISCPIWSHGJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560292 | |
| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
CAS RN |
123572-62-3 | |
| Record name | 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)